molecular formula C8H8BrNO2 B3030299 Methyl 4-bromo-6-methylnicotinate CAS No. 886372-03-8

Methyl 4-bromo-6-methylnicotinate

Cat. No.: B3030299
CAS No.: 886372-03-8
M. Wt: 230.06
InChI Key: FMJSNBQBECMUBY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methylnicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-methylnicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 6-methylnicotinate. The reaction typically uses phosphoryl tribromide (POBr3) as the brominating agent. The process is carried out in a solvent such as dichloromethane (DCM) at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-6-methylnicotinate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 4-bromo-6-methylnicotinate can be compared with other similar compounds, such as:

Uniqueness

The presence of the bromine atom at the 4-position and the methyl group at the 6-position makes this compound unique. These substituents influence its chemical reactivity and the types of reactions it can undergo, distinguishing it from other nicotinate derivatives.

Properties

IUPAC Name

methyl 4-bromo-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSNBQBECMUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251354
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-03-8
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-6-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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